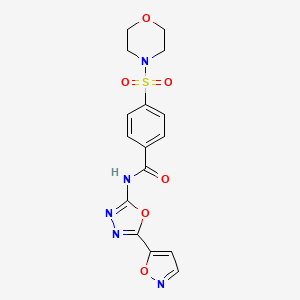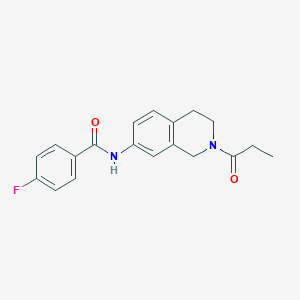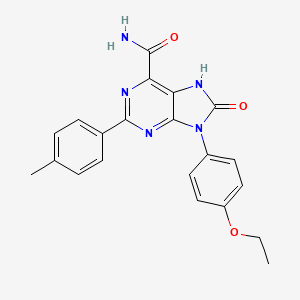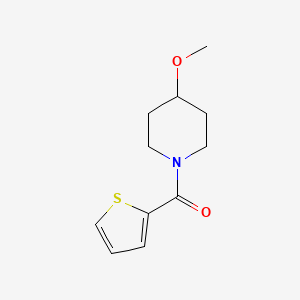
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C16H15N5O6S and its molecular weight is 405.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potentials and Chemical Properties
Benzisoxazoles and Kinase Inhibitors : Benzisoxazoles, including structures similar to the specified compound, are crucial in developing biologically active compounds. They form the basis of several approved medicines, particularly for CNS disorders and as kinase inhibitors. Recent modifications of existing drugs have led to promising benzisoxazoles for antipsychotic use, emphasizing the importance of designing multi-target ligands to improve pharmacological properties and safety profiles (Uto, 2015).
Antitubercular Activity : Modifications of isoniazid (INH) structure to include N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives have shown significant anti-tubercular activity. This illustrates the compound's potential in developing new leads for anti-TB compounds, showcasing the versatility of oxadiazole derivatives in medicinal chemistry (Asif, 2014).
Quinoxaline and Antitumoral Properties : The quinoxaline class, sharing similarities in heterocyclic structure with the queried compound, has been investigated for antitumoral properties. This highlights the broader class of compounds' significance in drug discovery, including the potential for cancer therapy applications (Pareek & Kishor, 2015).
DNA Minor Groove Binders : The synthetic dye Hoechst 33258 and its analogs, including similar benzimidazole structures, bind to the minor groove of double-stranded B-DNA. This demonstrates the compound's relevance in developing drugs with specific DNA interactions, useful in cancer therapy and biological research (Issar & Kakkar, 2013).
Novel Insecticides and Vegetable Crop Protection : The diverse chemical properties of oxadiazines, including those similar to the specified compound, have led to the discovery of novel insecticides. These compounds play a significant role in integrated pest management, highlighting their importance beyond medicinal applications into agricultural sciences (Kodandaram, Rai, & Halder, 2010).
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O6S/c22-14(18-16-20-19-15(26-16)13-5-6-17-27-13)11-1-3-12(4-2-11)28(23,24)21-7-9-25-10-8-21/h1-6H,7-10H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWZXBAGVQKNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2527195.png)


![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)
![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2527210.png)

